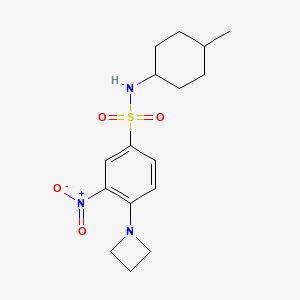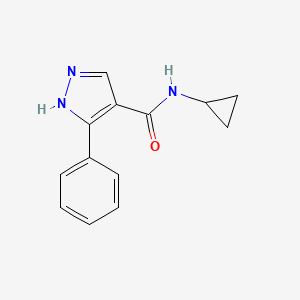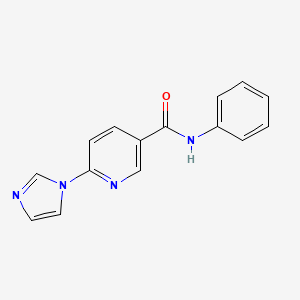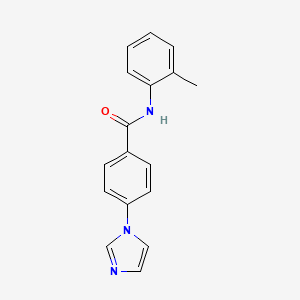
4-(azetidin-1-yl)-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(azetidin-1-yl)-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide, also known as AZM475271, is a chemical compound that has been extensively researched for its potential use as a therapeutic agent. This compound belongs to the class of sulfonamides and has a unique chemical structure that has been studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 4-(azetidin-1-yl)-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of DNA and RNA, resulting in the suppression of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
4-(azetidin-1-yl)-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide has been shown to exhibit potent anti-inflammatory and anti-tumor effects in various in vitro and in vivo models. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of immune cells such as macrophages and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(azetidin-1-yl)-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide in lab experiments is its potent anti-inflammatory and anti-tumor effects, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 4-(azetidin-1-yl)-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide. One potential direction is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another direction is the investigation of its potential use in combination with other drugs for the treatment of cancer and autoimmune disorders. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential side effects and toxicity.
Synthesemethoden
The synthesis of 4-(azetidin-1-yl)-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-methylcyclohexylamine, followed by the addition of azetidine to the reaction mixture. The resulting product is then purified through crystallization and recrystallization techniques to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
4-(azetidin-1-yl)-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide has been studied for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders. Scientific research has shown that this compound exhibits anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
4-(azetidin-1-yl)-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-12-3-5-13(6-4-12)17-24(22,23)14-7-8-15(18-9-2-10-18)16(11-14)19(20)21/h7-8,11-13,17H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEYQUTZEPIPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)N3CCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azetidin-1-yl)-N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one](/img/structure/B7470825.png)
![5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7470828.png)

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-3-methylbutan-1-one](/img/structure/B7470834.png)

![4-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470845.png)





